molecular formula C9H19NO B2530966 (Oxiran-2-ylmethyl)bis(propan-2-yl)amine CAS No. 67233-10-7

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine

Cat. No.: B2530966
CAS No.: 67233-10-7
M. Wt: 157.257
InChI Key: UBNRBRVURLVXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Glycidyl (B131873) Amines in Organic Synthesis

Glycidyl amines are a class of compounds that serve as versatile building blocks in organic synthesis. tetrawill.com Their bifunctional nature, containing both an amine and an epoxide group, allows them to participate in a variety of chemical reactions. The epoxide moiety, a three-membered ring containing an oxygen atom, is highly strained and thus susceptible to ring-opening reactions by nucleophiles. jsynthchem.com The amine group, on the other hand, can act as a nucleophile or a base, and its reactivity can be tuned by the nature of the substituents on the nitrogen atom.

The reaction of the epoxide ring with various nucleophiles, such as other amines, alcohols, and thiols, leads to the formation of β-amino alcohols and other valuable 1,2-difunctionalized compounds. jsynthchem.comtandfonline.com This ring-opening reaction is a cornerstone of glycidyl amine chemistry and is often employed in the synthesis of polymers, adhesives, and coatings. Furthermore, the presence of the amine functionality allows for further modifications, such as quaternization, to introduce new properties to the molecule. acs.org

Structural Classification within Amine and Epoxide Functional Groups

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine can be classified based on its two key functional groups:

Amine: It is a tertiary amine , as the nitrogen atom is bonded to three carbon atoms. The two isopropyl groups [(CH₃)₂CH-] are bulky substituents that sterically hinder the nitrogen atom, influencing its nucleophilicity and basicity.

Epoxide: The oxirane ring is a terminal epoxide , meaning it is located at the end of a carbon chain. This structural feature generally makes it more reactive towards nucleophilic attack at the less substituted carbon atom.

Overview of Research Trajectories for Epoxide-Containing Amines

Research into epoxide-containing amines, including glycidyl amines, is following several key trajectories. A significant area of focus is the development of new synthetic methodologies for their preparation and subsequent transformation. researchgate.net This includes the use of various catalysts to control the regioselectivity and stereoselectivity of the epoxide ring-opening reaction. researchgate.net

Another important research direction is the application of these compounds in materials science. The ability of glycidyl amines to undergo polymerization and cross-linking reactions makes them valuable monomers for the synthesis of epoxy resins with tailored properties. acs.org These materials find use in a wide range of applications, from advanced composites to biomedical devices.

Furthermore, the unique reactivity of glycidyl amines is being explored in the development of "click" chemistry reactions. mdpi.com These are high-yielding, simple, and versatile reactions that are increasingly used in drug discovery, materials science, and bioconjugation. tetrawill.com The reaction between an amine and an epoxide is considered a "click" reaction due to its efficiency and catalyst-free nature under certain conditions. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of Representative Glycidyl Amines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(Oxiran-2-ylmethyl)propan-2-amine6452-58-0C6H13NO115.17
2-Methyl-N-((oxiran-2-yl)methyl)propan-2-amine13080-65-4C7H15NO129.2
N,N-Bis(oxiran-2-ylmethyl)propan-2-amine19115-57-2C9H17NO2171.24

Table 2: Common Reactions of Glycidyl Amines

Reaction TypeReactantProductSignificance
Epoxide Ring-OpeningAmineβ-Amino alcoholFormation of key synthetic intermediates. tandfonline.com
Epoxide Ring-OpeningAlcoholβ-Alkoxy alcoholSynthesis of functionalized ethers.
Epoxide Ring-OpeningThiolβ-Thio alcoholPreparation of sulfur-containing compounds.
N-AlkylationAlkyl halideQuaternary ammonium (B1175870) saltModification of amine properties. acs.org

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNRBRVURLVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CO1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxiran 2 Ylmethyl Bis Propan 2 Yl Amine

Precursor Selection and Stoichiometry in Amination Reactions

The most common and direct route to synthesizing (Oxiran-2-ylmethyl)bis(propan-2-yl)amine is the reaction between bis(propan-2-yl)amine (diisopropylamine) and epichlorohydrin (B41342). This reaction proceeds in two conceptual steps:

Nucleophilic Addition: The secondary amine acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin molecule. This results in the opening of the epoxide ring to form a chlorohydrin intermediate, 1-chloro-3-(diisopropylamino)propan-2-ol. The steric hindrance from the bulky isopropyl groups on the amine can influence the reaction rate. semanticscholar.org

Dehydrochlorination: In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular cyclization. The base removes the proton from the hydroxyl group, and the resulting alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring. researchgate.netgoogle.com

The stoichiometry between the amine and epichlorohydrin is a crucial parameter. An excess of the amine can potentially lead to the formation of 2:1 adducts where a second amine molecule reacts with the newly formed glycidyl (B131873) amine. uni.edu Conversely, an excess of epichlorohydrin might lead to further reactions. Therefore, controlling the molar ratio is essential for maximizing the yield of the desired monosubstituted product. digitellinc.comresearchgate.net Studies on similar amine-epichlorohydrin reactions have detailed the importance of the mole ratio of the starting materials in controlling the product distribution. colab.ws

While the epichlorohydrin route is prevalent, alternative precursors can be employed to generate the glycidyl amine structure. These methods can offer advantages such as avoiding chlorinated intermediates and potentially offering different selectivity.

One alternative involves the use of activated glycerol (B35011) carbonates, such as mesylated or tosylated glycerol carbonate. researchgate.net The reaction with a secondary amine like diisopropylamine (B44863) would proceed via nucleophilic substitution, followed by a base-induced cyclization to form the oxirane ring. This pathway offers a bio-based route starting from glycerol. researchgate.net

Another novel approach avoids epichlorohydrin entirely. This method involves a two-step process: patsnap.comgoogle.com

Intermediate Formation: An organic amine is reacted with propylene (B89431) chloride in the presence of an alkali base to form an N-allyl intermediate. google.com

Oxidation: The intermediate is then subjected to an oxidation reaction, for instance using hydrogen peroxide with a catalyst, to form the epoxide ring. patsnap.comgoogle.com This method has the advantage of producing a product with low chlorine content. patsnap.com

Optimization of Reaction Conditions for Yield and Selectivity

Beyond precursor selection, the optimization of reaction parameters is key to achieving high yield and purity. The solvent, temperature, pressure, and use of catalysts all play significant roles in directing the reaction toward the desired glycidyl amine.

The choice of solvent can significantly impact the reaction between amines and epoxides. The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. colab.ws

In the reaction of amines with epichlorohydrin, solvents like alcohols, water, or aprotic solvents like THF and DMF have been studied. uni.eduresearchgate.net Protic solvents, such as alcohols, can facilitate the ring-opening of the epoxide by forming hydrogen bonds, thereby accelerating the reaction. semanticscholar.orgresearchgate.netd-nb.info For example, the reaction of trimethylamine (B31210) with epichlorohydrin proceeds effectively in methanol, which prevents the formation of undesirable precipitates that occur in other alcohols or aprotic solvents like acetone. google.com The use of a dioxane/water mixture has also been shown to be effective in glycidyl etherification, a related process. researchgate.net

The table below summarizes the effect of different solvents on the formation of oxiranes from carbamate (B1207046) precursors, illustrating the importance of the reaction medium.

EntryPrecursorBaseSolventReaction Time (h)Yield (%)
13bK₂CO₃THF2433
23btBuOKTHF529
34bNaHTHF2461
43bKOHTHF753
53bNaOHTHF1271
64bNaOHTHF1275
724bMeONaMeOH1.547
833bEtONaEtOH435

This table is adapted from data on the formation of N-glycidyl carbamates, demonstrating general principles of solvent and base effects in oxirane formation. researchgate.net

Temperature is a critical variable that controls the rate of reaction. For the synthesis of glycidyl amines from epichlorohydrin, reaction temperatures are typically maintained in a range of 20°C to 100°C. patsnap.comgoogle.com Higher temperatures generally increase the reaction rate but can also promote the formation of side products, such as polymers or 2:1 adducts. kpi.ua

A response surface methodology applied to a similar glycidyl etherification process found that an optimal temperature of 80°C, combined with specific reaction times and reactant ratios, maximized the conversion. researchgate.net For the novel synthesis route involving an oxidation step, reaction temperatures are reported to be between 20-100°C. google.com The pressure is typically atmospheric, although reduced pressure is used during distillation to purify the final product. patsnap.comgoogle.com

Catalysts can be employed to enhance the rate and selectivity of glycidyl amine synthesis. The reaction can be autocatalytic, as the hydroxyl group formed during the initial ring-opening can act as a catalyst for subsequent reactions. semanticscholar.orgd-nb.info

Different types of catalysts can be used:

Base Catalysis: The dehydrochlorination step is explicitly base-catalyzed. A variety of bases can be used, including alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and alkoxides (tBuOK). google.comresearchgate.net The choice and stoichiometry of the base can influence the yield and reaction time. researchgate.net

Phase Transfer Catalysts: In biphasic systems, phase transfer catalysts like tetrabutylammonium (B224687) hydroxide (B78521) can be used to facilitate the reaction between reactants in different phases, which can suppress side reactions like hydrolysis. researchgate.net

Acid Catalysis: In some contexts, acid catalysts can be used to activate the epoxide ring towards nucleophilic attack. For instance, the HCl generated in situ during the reaction of an amine with epichlorohydrin can protonate the epoxide, leading to a more rapid addition by the amine. uni.edu

Other Catalytic Species: Tertiary amines and compounds capable of forming hydrogen bonds (e.g., amides, ureas) can accelerate the ring-opening of epoxides. d-nb.infokpi.ua In the alternative synthesis route involving oxidation, solid-supported heteropolyacid catalysts have been utilized. google.com

Stereochemical Control in (Oxiran-2-ylmethyl)bis(propan-2-yl)amine Synthesis

Achieving stereochemical control is paramount when the desired product has a specific chirality, which is often the case in pharmaceutical and fine chemical applications. The synthesis of enantiomerically pure (Oxiran-2-ylmethyl)bis(propan-2-yl)amine can be approached by controlling the stereocenter on the oxirane ring. This can be accomplished through various enantioselective and diastereoselective strategies.

The asymmetric synthesis of glycidyl amines can be broadly categorized into two approaches: the use of a chiral starting material or the application of a chiral catalyst or auxiliary to an achiral precursor. One common method involves the reaction of a chiral epihalohydrin, such as (R)- or (S)-epichlorohydrin, with diisopropylamine. This approach directly installs the desired stereochemistry from a commercially available chiral building block.

Alternatively, asymmetric epoxidation of an allylic amine precursor, N-allyl-N,N-diisopropylamine, can be employed. Various catalytic systems have been developed for the enantioselective epoxidation of olefins, which can be adapted for this purpose. For instance, hydrogen bond-directed epoxidation can achieve high diastereoselectivity in the oxidation of allylic amines.

A comparison of different approaches to achieve stereoselectivity is presented in the table below.

MethodDescriptionTypical Reagents/CatalystsPotential AdvantagesPotential Challenges
Chiral Pool Synthesis Reaction of a chiral epihalohydrin with the amine.(R)- or (S)-Epichlorohydrin, Diisopropylamine, BaseStraightforward, high enantiopurity if starting material is pure.Limited by the availability and cost of the chiral epihalohydrin.
Asymmetric Epoxidation Enantioselective epoxidation of an allylic amine precursor.N-allyl-N,N-diisopropylamine, Chiral catalyst (e.g., Sharpless, Jacobsen-Katsuki)Catalytic approach, potentially more atom-economical.Catalyst compatibility with the amine substrate, potential for side reactions.
Kinetic Resolution Selective reaction of one enantiomer of a racemic glycidyl amine derivative.Racemic glycidyl amine, Chiral resolving agent or enzymeCan produce highly enantiopure products.Maximum theoretical yield of 50% for the desired enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. google.com In the context of synthesizing chiral (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the epoxide ring or the introduction of the amine. For instance, an achiral amine could be reacted with a chiral glycidyl derivative bearing a removable auxiliary. After the diastereoselective amination, the auxiliary would be cleaved to yield the enantiomerically enriched target molecule.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free and often milder reaction conditions. For the synthesis of chiral glycidyl amines, organocatalytic asymmetric epoxidation of the corresponding allylamine (B125299) is a promising strategy. Chiral ketones, iminium salts, and other small organic molecules can catalyze the epoxidation of olefins with high enantioselectivity. The choice of catalyst and oxidant is crucial to achieve high yields and selectivities while avoiding side reactions.

The following table summarizes some chiral auxiliary and organocatalytic strategies applicable to the synthesis of chiral epoxides and amines.

StrategyCatalyst/Auxiliary TypeExampleDiastereomeric/Enantiomeric Excess
Chiral Auxiliary Evans Auxiliaries (Oxazolidinones)Asymmetric alkylation to set stereocenters.>95% de
Chiral Auxiliary Pseudoephedrine/PseudoephenamineAsymmetric alkylation of amides.High de
Organocatalysis Chiral Iminium SaltsAsymmetric epoxidation of olefins.Up to >99% ee
Organocatalysis Chiral Ketones (e.g., Shi catalyst)Asymmetric epoxidation of olefins.High ee

Green Chemistry Principles in (Oxiran-2-ylmethyl)bis(propan-2-yl)amine Synthesis

The application of green chemistry principles to the synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents and reagents, and the development of catalytic and energy-efficient processes.

A significant step towards a greener synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. The reaction of epichlorohydrin with diisopropylamine can potentially be carried out under solvent-free conditions, especially with the use of a phase-transfer catalyst to facilitate the reaction between the immiscible reactants. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal synthesis would have a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. The synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine from epichlorohydrin and diisopropylamine generates a salt byproduct (e.g., hydrochloride salt if no external base is used, or a metal halide if a base is used for dehydrochlorination), which lowers the atom economy.

An alternative, more atom-economical route could involve the direct addition of diisopropylamine to glycidol. This reaction, in principle, has 100% atom economy as it is an addition reaction. However, controlling the regioselectivity of the epoxide ring-opening can be a challenge.

Atom Economy Calculation for the Synthesis from Epichlorohydrin and Diisopropylamine:

Molecular Weight of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine (C₉H₁₉NO): 157.27 g/mol

Sum of Molecular Weights of Reactants (C₃H₅ClO + C₆H₁₅N + NaOH): 92.52 + 101.19 + 40.00 = 233.71 g/mol

Atom Economy = (MW of product / Sum of MW of reactants) x 100% = (157.27 / 233.71) x 100% ≈ 67.3%

This calculation highlights the generation of significant byproduct mass.

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, catalysts can play a role in improving reaction efficiency, selectivity, and reducing the need for harsh reaction conditions.

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are particularly relevant for the reaction between epichlorohydrin (organic phase) and an amine or a basic aqueous solution. PTCs facilitate the transfer of reactants across the phase boundary, increasing reaction rates and allowing for milder conditions, often without the need for organic solvents.

Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are another area of active research. For amination reactions, various solid acid or base catalysts are being explored to replace homogeneous catalysts, simplifying product purification and reducing waste. While specific catalysts for the synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine are not widely reported, the principles of sustainable catalysis can guide the development of more environmentally friendly processes.

The following table provides an overview of some green chemistry approaches applicable to the synthesis of glycidyl amines.

Green Chemistry PrincipleApplication in SynthesisExampleEnvironmental Benefit
Waste Prevention Use of catalytic instead of stoichiometric reagents.Phase-transfer catalysis for the reaction of epichlorohydrin and amines.Reduces the amount of waste generated.
Atom Economy Designing reactions where the maximum number of reactant atoms are incorporated into the product.Direct addition of amines to glycidol.Minimizes the formation of byproducts.
Safer Solvents and Auxiliaries Conducting reactions in the absence of solvent or in benign solvents like water.Solvent-free reaction of epichlorohydrin with amines.Reduces pollution and health hazards associated with volatile organic compounds.
Catalysis Use of recyclable heterogeneous or highly efficient homogeneous catalysts.Development of solid base catalysts for amination reactions.Improves reaction efficiency and simplifies product purification.

Chemical Reactivity and Transformation Pathways of Oxiran 2 Ylmethyl Bis Propan 2 Yl Amine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The significant ring strain of the oxirane moiety makes it a potent electrophile, susceptible to attack by a wide range of nucleophiles. This ring-opening reaction is a cornerstone of its chemistry, leading to the formation of 1,2-disubstituted propanol (B110389) derivatives. The reaction can be catalyzed by both acids and bases, which influence the regiochemical outcome of the nucleophilic attack.

Regioselectivity and Stereoselectivity in Epoxide Opening

The ring-opening of the terminal epoxide in (Oxiran-2-ylmethyl)bis(propan-2-yl)amine proceeds via mechanisms that are highly dependent on the pH of the reaction medium.

Under neutral or basic conditions, the reaction follows a classic SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted, terminal carbon atom (C3). This results in the formation of a 1-substituted-3-(diisopropylamino)propan-2-ol.

Table 1: Regioselectivity of Nucleophilic Attack on the Oxirane Ring

ConditionMechanismSite of AttackMajor Product
Basic/NeutralSN2C3 (Terminal, less hindered)1-substituted-3-(diisopropylamino)propan-2-ol
AcidicSN1-likeC2 (Internal, more substituted)2-substituted-3-(diisopropylamino)propan-1-ol

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive electrophile. This protonation weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. The reaction proceeds through a transition state with significant SN1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2), which is better able to stabilize the developing positive charge. This leads to the formation of the isomeric 2-substituted-3-(diisopropylamino)propan-1-ol.

In both scenarios, the nucleophilic attack occurs from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. This is a hallmark of the SN2 mechanism and is also observed in the SN1-like pathway under acidic conditions.

Reaction with O-Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

Oxygen-based nucleophiles readily react with the epoxide ring to form hydroxy-ether or hydroxy-ester derivatives.

Alcohols and Phenols: In the presence of either an acid or base catalyst, alcohols and phenols act as nucleophiles. Under basic conditions (e.g., using sodium alkoxide), the alkoxide attacks the terminal carbon (C3) to yield a 1-alkoxy-3-(diisopropylamino)propan-2-ol. Acid catalysis promotes the attack at the internal carbon (C2), producing the corresponding 2-alkoxy-3-(diisopropylamino)propan-1-ol.

Carboxylic Acids: Carboxylic acids can open the epoxide ring without a catalyst, although the reaction is often accelerated by one. The reaction typically yields a hydroxy ester. The carboxylate anion attacks the epoxide, and subsequent protonation of the resulting alkoxide gives the final product. The regioselectivity follows the general principles, with attack at the terminal carbon being common.

Reaction with N-Nucleophiles (e.g., Primary and Secondary Amines)

The aminolysis of the epoxide ring is a common and synthetically useful transformation that produces amino alcohols. appliedpoleramic.com Primary and secondary amines are effective nucleophiles for this reaction. appliedpoleramic.com The reaction of a primary amine with (Oxiran-2-ylmethyl)bis(propan-2-yl)amine results in a product containing both a secondary and a tertiary amine, along with a hydroxyl group. A secondary amine will yield a product with two tertiary amine centers and a hydroxyl group. These reactions typically proceed under mild conditions and follow the SN2 pathway, with the nucleophilic amine attacking the sterically accessible terminal carbon of the oxirane ring. appliedpoleramic.com

Reaction with S-Nucleophiles (e.g., Thiols, Thioacids)

Thiols are potent nucleophiles, especially in their deprotonated thiolate form, and they react efficiently with epoxides to form β-hydroxy thioethers. mdpi.com This reaction, often referred to as a "thiol-epoxy click reaction," is highly regioselective, with the thiolate anion attacking the least substituted carbon of the epoxide ring. mdpi.com The reaction of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine with a thiol under basic conditions will selectively yield a 1-(alkylthio)-3-(diisopropylamino)propan-2-ol. Thioacids react in a similar fashion to produce β-hydroxy thioesters.

Reaction with Carbon-Nucleophiles (e.g., Organometallics, Enolates)

Strong carbon-based nucleophiles are capable of opening the epoxide ring to form new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that attack the epoxide ring. The reaction is an SN2 process where the nucleophilic carbon attacks the less sterically hindered terminal carbon atom. An aqueous workup is required to protonate the intermediate alkoxide, yielding a new, longer-chain alcohol.

Enolates: Enolates, generated from ketones or esters using a strong base, can also serve as nucleophiles. The enolate will attack the terminal carbon of the epoxide, and subsequent protonation affords a γ-hydroxy ketone or ester.

Polymerization Mechanisms Involving (Oxiran-2-ylmethyl)bis(propan-2-yl)amine

The epoxide functionality of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine allows it to act as a monomer in various ring-opening polymerization reactions. The presence of the tertiary amine group can also influence the polymerization mechanism and the properties of the resulting polymer.

Cationic Ring-Opening Polymerization

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine can undergo cationic ring-opening polymerization (CROP) in the presence of a suitable cationic initiator. The polymerization is initiated by the attack of an electrophile on the oxygen atom of the epoxide ring, which protonates or alkylates the oxygen, forming an oxonium ion. This active species then propagates by attacking another monomer molecule, leading to the formation of a polyether chain.

The initiation step can be represented as:

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine + E+ → [(Oxiran-2-ylmethyl)bis(propan-2-yl)amine-O+-E]

The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbons of the activated oxonium ion of the growing chain. The tertiary amine functionality within the monomer can potentially complicate the polymerization by reacting with the cationic initiator or the propagating cationic center, leading to chain termination or branching. However, with careful selection of initiators and reaction conditions, controlled polymerization can be achieved. rsc.orgnih.gov

Table 3: Initiators for Cationic Ring-Opening Polymerization of Epoxides

Initiator Type Examples
Protic Acids H₂SO₄, HClO₄, CF₃SO₃H
Lewis Acids BF₃·OEt₂, SnCl₄, AlCl₃
Carbocations Ph₃C⁺SbF₆⁻
Onium Salts R₃O⁺BF₄⁻, R₂I⁺PF₆⁻

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine is also a viable pathway for the synthesis of polyethers. This polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide anion. This alkoxide then acts as the propagating species, attacking another monomer molecule.

The initiation step is as follows:

**(Oxiran-2-ylmethyl)bis(propan-2-yl)amine + Nu- → Nu-(CH₂-CH(O-)-CH₂-N(iPr)₂) **

For N,N-disubstituted glycidylamines, controlled or living anionic polymerization can be achieved using specific initiating systems, such as the combination of a strong phosphazene base (e.g., t-Bu-P₄) and an alcohol. acs.org This system allows for the synthesis of well-defined polyethers with predictable molecular weights and narrow molecular weight distributions. acs.org The tertiary amine groups remain as pendant functionalities along the polyether backbone.

Table 4: Initiating Systems for Anionic Ring-Opening Polymerization of Glycidylamines

Initiator System Components Typical Solvent Temperature (°C) Resulting Polymer Characteristics
Phosphazene Base/Alcohol t-Bu-P₄ / Alcohol Toluene 25 Controlled/living polymerization, narrow MWD
Alkali Metal Alkoxides RONa, ROK THF, Dioxane 50-100 Can lead to side reactions and broader MWD
Organometallic Compounds n-BuLi, Grignard reagents Toluene, Hexane 25-50 Can be highly reactive and less controlled

Step-Growth Polymerization with Polyfunctional Co-monomers

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine can also be utilized as a monomer in step-growth polymerization when reacted with suitable polyfunctional co-monomers. wikipedia.orgyoutube.com In this approach, the epoxide ring is first opened by a nucleophilic group of the co-monomer, creating a new, more complex monomer with reactive functional groups that can then participate in subsequent polymerization steps.

For instance, reaction with a dicarboxylic acid would first lead to the formation of a diol-diester. However, a more common approach involves reacting the glycidylamine with a dinucleophile, such as a diamine or a diol. Reaction with a diamine, for example, would result in the formation of a diol-diamine monomer. This newly formed monomer can then undergo step-growth polymerization with a suitable co-monomer like a diisocyanate or a dicarboxylic acid chloride. researchgate.net

A potential reaction scheme with a diamine (H₂N-R-NH₂) followed by a diisocyanate (OCN-R'-NCO) is:

Epoxide Ring-Opening: 2 (Oxiran-2-ylmethyl)bis(propan-2-yl)amine + H₂N-R-NH₂ → (HO-CH(CH₂N(iPr)₂)-CH₂)₂-N-R-N-(CH₂(CH(OH)CH₂N(iPr)₂))₂

Step-Growth Polymerization: The resulting tetraol-diamine can then react with a diisocyanate to form a polyurethane.

This strategy allows for the incorporation of the unique structural features of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine into a variety of polymer backbones.

Table 5: Potential Co-monomers for Step-Growth Polymerization

Co-monomer Type Examples Resulting Polymer Linkage
Dicarboxylic Acids/Derivatives Adipoyl chloride, Terephthaloyl chloride Ester
Diamines Hexamethylenediamine, p-Phenylenediamine Amide (after further reaction)
Diisocyanates Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) Urethane
Diols Ethylene glycol, Bisphenol A Ether (after further reaction)

"Click Chemistry" Applications in Polymer Synthesis (e.g., Thiol-Epoxy)

The thiol-epoxy reaction is a prominent member of the "click chemistry" family, valued in polymer science for its high efficiency, specificity, and mild reaction conditions. chemsrc.comchemsrc.com This reaction facilitates the formation of poly(β-hydroxy thioether)s through a base-catalyzed nucleophilic addition of a thiol to an epoxide ring. rsc.orgupc.edu While specific literature detailing the use of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine in thiol-epoxy polymerizations is limited, its molecular structure—containing both a reactive epoxide ring and a tertiary amine group—makes it a compound of significant interest for such applications.

The tertiary amine moiety within the (Oxiran-2-ylmethyl)bis(propan-2-yl)amine structure is particularly noteworthy. Tertiary amines are well-established catalysts for the thiol-epoxy reaction. rsc.orgupc.edu Their catalytic role involves the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). rsc.org This anion then attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from another thiol molecule, neutralizes the alkoxide to a hydroxyl group and regenerates the thiolate anion, thus propagating the reaction. rsc.orgbldpharm.com

Given this internal catalytic capability, (Oxiran-2-ylmethyl)bis(propan-2-yl)amine could theoretically participate in thiol-epoxy polymerizations in a dual capacity: as a monomer contributing its epoxide functionality to the polymer backbone, and as a catalyst promoting the reaction. This could potentially accelerate polymerization rates and simplify formulations by reducing the need for an external base catalyst.

In a typical polymer synthesis scenario, a di-epoxide monomer would be reacted with a di-thiol monomer to form a linear polymer. If (Oxiran-2-ylmethyl)bis(propan-2-yl)amine were used as a mono-epoxide, it could function as a chain-terminating agent, controlling the molecular weight of the resulting polymer. Alternatively, it could be incorporated into more complex polymer architectures. The reaction is highly efficient and regioselective, typically proceeding without by-products. upc.eduacs.org

The table below outlines the general components and conditions for a representative thiol-epoxy polymerization, a system in which (Oxiran-2-ylmethyl)bis(propan-2-yl)amine could theoretically be incorporated.

Parameter Description Typical Value / Compound
Epoxy Monomer A molecule containing two or more epoxide groups.Diglycidyl ether of bisphenol A (DGEBA)
Thiol Monomer A molecule containing two or more thiol groups.Trimethylolpropane tris(3-mercaptopropionate) (S3)
Catalyst A base to facilitate thiol deprotonation.Tertiary amines (e.g., 1-methylimidazole)
Solvent Optional, used to control viscosity and reaction rate.Bulk (no solvent) or solvents like THF, DMF
Temperature Reaction temperature range.Room temperature to moderate heat (e.g., 25-100 °C)
Reaction Time Duration required for high conversion.Minutes to several hours

This interactive table summarizes the typical components and conditions for thiol-epoxy polymerization reactions.

Rearrangement and Cyclization Reactions

The chemical structure of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, featuring a strained three-membered epoxide ring and a nucleophilic tertiary amine, presents the potential for various rearrangement and cyclization reactions. Although specific studies on this particular compound are not extensively documented, its reactivity can be inferred from the known chemical behavior of epoxides and N-glycidyl amines.

Epoxide Rearrangement: Epoxides can undergo rearrangement reactions under both acidic and basic conditions to yield carbonyl isomers. In the presence of a Lewis acid or a protic acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. A subsequent migration of a hydride or an alkyl group (a 1,2-hydride or 1,2-alkyl shift) from an adjacent carbon to the electron-deficient carbon, followed by deprotonation, can lead to the formation of an aldehyde or a ketone.

For (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, an acid-catalyzed rearrangement could theoretically produce 3-(diisopropylamino)-2-hydroxypropanal or other isomeric structures, depending on the specific reaction conditions and the nature of the catalyst used.

Intramolecular Cyclization: The proximity of the tertiary amine nitrogen to the epoxide ring allows for the possibility of intramolecular cyclization. Such reactions are common for molecules containing both a nucleophile and an electrophilic group. The reaction would likely proceed via a nucleophilic attack of the nitrogen atom on one of the epoxide carbons. However, this would result in a highly strained four-membered azetidinium ring, which is generally thermodynamically unfavorable.

A more plausible pathway for cyclization would occur after the initial ring-opening of the epoxide by an external nucleophile (e.g., water or an alcohol), forming an amino alcohol intermediate, 1-(diisopropylamino)-3-(nucleophile)-propan-2-ol. The newly formed hydroxyl group on the central carbon is positioned to potentially participate in a subsequent intramolecular reaction. Under appropriate conditions, such as dehydration, this hydroxyl group could react with one of the isopropyl groups, although this would require harsh conditions and is not a common transformation. More typically, if another reactive group were present in the molecule, the amino alcohol structure could serve as a precursor for the synthesis of larger heterocyclic systems, such as substituted morpholines or piperazines, depending on the reactants involved.

The table below summarizes potential reaction pathways based on the functional groups present in the molecule.

Reaction Type Functional Group(s) Involved Potential Product Class Typical Conditions
Rearrangement EpoxideAldehyde, KetoneAcidic (Lewis or Brønsted) or Basic
Intramolecular Cyclization Amine, EpoxideAzetidinium salt (unlikely)Spontaneous or catalyzed
Post-opening Cyclization Hydroxyl, other reactive groupsSubstituted heterocyclesVaries based on reactants

This interactive table outlines the potential rearrangement and cyclization pathways for a molecule with the structure of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine.

Applications As a Precursor and Building Block in Complex Chemical Systems

Role in the Synthesis of Advanced Organic Intermediates

The primary role of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine in this context is as a difunctional electrophile. It can be synthesized through the reaction of isopropylamine (B41738) with an excess of epichlorohydrin (B41342). This synthesis route is analogous to methods used for other mono- and di-glycidyl amines whamine.com. Once formed, the two epoxide rings can undergo nucleophilic attack, allowing for the introduction of the N,N-bis(2,3-dihydroxypropyl)isopropylamine moiety into a larger molecular framework.

This reactivity makes it a valuable intermediate for constructing more complex molecules. For instance, in pharmaceutical synthesis, it is recognized as a potential impurity in the manufacturing of certain drugs, which underscores its formation as a stable intermediate under specific reaction conditions. Its structure allows for chain extension and the creation of polyfunctional molecules by reacting with various nucleophiles such as amines, alcohols, or thiols. The reaction with a primary amine, for example, would yield a tetra-functional intermediate containing two secondary amine and two hydroxyl groups, which can be used for further synthetic transformations.

Derivatization for Functional Materials and Polymers

The dual epoxide functionality is central to the application of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine in materials science, where it serves as a monomer or crosslinking agent to build three-dimensional polymer networks.

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine functions as an epoxy resin monomer, similar to other N,N-diglycidyl amines used in high-performance composites researchgate.netnih.gov. Unlike traditional amine curing agents (hardeners), which require active N-H protons to react with and open epoxide rings, this molecule is a tertiary amine and contains no such protons. Instead, its two epoxide groups are the reactive sites.

In a typical formulation, it is mixed with a curing agent, such as a multifunctional primary or secondary amine (e.g., diaminodiphenyl sulphone or ethylenediamine). The curing process involves the nucleophilic attack of the hardener's amine groups on the carbon atoms of the oxirane rings of the (Oxiran-2-ylmethyl)bis(propan-2-yl)amine molecule. This step-growth polymerization leads to the formation of a highly crosslinked, rigid thermoset polymer. The properties of the final cured resin, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, are influenced by the structure of both the diglycidyl amine monomer and the curing agent nih.govnih.gov.

PropertyDescriptionInfluencing Factors
Glass Transition Temp (Tg)Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Crosslink density, monomer structure (rigidity/flexibility), type of curing agent. nih.gov
Mechanical StrengthThe ability of the cured resin to withstand applied stress without failure. Includes properties like modulus and yield stress. conicet.gov.arDegree of cure, network structure, presence of defects (e.g., from cyclization). researchgate.netnih.gov
Chemical ResistanceThe ability to resist degradation or swelling when exposed to chemical agents.High crosslink density typically improves resistance to solvent swelling and chemical attack. nih.gov

The fundamental role of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine in polymer networks is that of a crosslinker. Each molecule can form covalent bonds with at least two other molecules (e.g., diamine hardeners), creating junction points in a polymer chain. As the curing reaction progresses, these junctions link together to form a single, continuous three-dimensional network nih.govnih.gov.

The high reactivity of epoxide groups makes them ideal for surface modification and the formulation of protective coatings. (Oxiran-2-ylmethyl)bis(propan-2-yl)amine can be used to functionalize surfaces that possess nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which are common on materials like metal oxides, silica, cellulose, and other polymers tandfonline.comacs.org.

In coating applications, the molecule can be incorporated into a resin formulation that is applied to a surface. During the curing process, the epoxide rings can react not only with the curing agent in the bulk material but also with functional groups on the substrate itself. This forms covalent bonds between the coating and the surface, leading to excellent adhesion and durability. This principle is utilized in creating protective coatings for metals, concrete, and wood nih.gov.

Precursor for Heterocyclic Compounds

The difunctional nature of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds. A key transformation is its reaction with primary amines. The reaction of a diepoxide with a primary amine (R-NH2) can proceed via a double nucleophilic attack, where the amine nitrogen first opens one epoxide ring and the resulting secondary amine then undergoes an intramolecular cyclization by attacking the second epoxide ring.

This type of reaction is a known pathway for the synthesis of substituted six-membered piperazine (B1678402) rings nih.govorganic-chemistry.orgresearchgate.net. The reaction of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine with a primary amine would yield a 1,4-disubstituted piperazine derivative bearing hydroxyl groups on the side chains. Furthermore, studies on the analogous compound N,N-diglycidylaniline have shown that intramolecular reactions are highly probable, leading to the formation of various cyclic products, including seven-membered (perhydro-1,4-oxazepine) and eight-membered (perhydro-1,5-diazocine) rings researchgate.netkpi.uaresearchgate.net. The specific heterocyclic product formed depends on reaction conditions and the structure of the reactants.

ReactantPotential Heterocyclic Product(s)Ring Size
Primary Amine (R-NH₂)1-Isopropyl-4-R-piperazine-2,5-dimethanol6-membered
Primary Amine (R-NH₂)Substituted perhydro-1,5-diazocine8-membered researchgate.netkpi.ua
(Intramolecular)Substituted perhydro-1,4-oxazepine7-membered kpi.ua

Conjugation Chemistry and Chemically Modified Bio-Relevant Analogues (Focus on Chemical Methodology)

In bioconjugation, the goal is to covalently link different molecules, at least one of which is a biomolecule (e.g., a protein or peptide) symeres.comub.edu. The epoxide group is a valuable functional group for this purpose because it reacts readily and forms stable bonds with common nucleophiles found in proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal amine, under mild aqueous conditions acs.orgyoutube.com.

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine can act as a homobifunctional crosslinking agent . Its two identical epoxide groups can react with nucleophilic functional groups on biomolecules. This methodology can be used in several ways:

Intramolecular Crosslinking: If both epoxide groups react with two different nucleophiles within the same protein molecule, it creates a covalent brace that can stabilize the protein's tertiary structure.

Intermolecular Crosslinking: The molecule can be used to link two separate protein molecules together, forming protein dimers or larger oligomers. This is useful for studying protein-protein interactions or creating antibody-enzyme conjugates researchgate.netbiosyn.com.

Surface Immobilization: One epoxide can react with a functional group on a solid support (like a chromatography bead or sensor chip), while the other epoxide remains available to capture a protein or other biomolecule from solution, covalently immobilizing it on the surface researchgate.net.

The chemical methodology involves a nucleophilic ring-opening reaction. The reaction is typically performed in a buffered aqueous solution at a slightly alkaline pH (e.g., pH 7.5-9.0) to ensure that a sufficient population of the target amine groups on the protein are deprotonated and thus nucleophilic. The reaction results in the formation of a stable secondary amine and a hydroxyl group, creating a robust and permanent linkage youtube.comnih.gov.

Advanced Analytical and Spectroscopic Methodologies for Research on Oxiran 2 Ylmethyl Bis Propan 2 Yl Amine Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in the molecule.

In ¹H NMR, protons on the epoxide ring are typically observed in the range of 2.5-3.5 ppm. libretexts.org The protons of the methylene (B1212753) bridge adjacent to the nitrogen atom are expected to resonate around 2.5-2.8 ppm, while the methine protons of the isopropyl groups would appear further upfield, typically around 2.9-3.2 ppm. The methyl protons of the isopropyl groups would exhibit a characteristic doublet at approximately 1.0-1.2 ppm.

In ¹³C NMR, the carbons of the epoxide ring typically show signals in the 40-60 ppm range. The carbons of the isopropyl groups and the methylene bridge will appear in distinct regions of the aliphatic spectrum.

For more complex structures, such as reaction intermediates or derivatives formed from the ring-opening of the epoxide, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These include:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, helping to identify adjacent protons within a spin system, such as through the isopropyl group and the oxirane ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton and identifying connectivity across quaternary carbons or heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry in reaction products.

These advanced techniques are crucial for distinguishing between isomers and confirming the regioselectivity of epoxide ring-opening reactions. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Oxiran-2-ylmethyl)bis(propan-2-yl)amine

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Epoxide CH₂2.5 - 2.845 - 48
Epoxide CH3.0 - 3.350 - 53
N-CH₂ (Methylene bridge)2.4 - 2.758 - 62
N-CH (Isopropyl methine)2.9 - 3.255 - 60
CH₃ (Isopropyl methyl)1.0 - 1.2 (doublet)20 - 23

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, its derivatives, and any reaction intermediates. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound.

For (Oxiran-2-ylmethyl)bis(propan-2-yl)amine (C₁₀H₂₁NO), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared against the experimentally observed value to confirm its identity.

HRMS is also invaluable for reaction monitoring. Small aliquots can be taken from a reaction mixture over time and analyzed by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS. This allows for the detection and identification of reactants, intermediates, products, and byproducts based on their accurate masses, providing detailed insight into the reaction pathway and kinetics.

Table 2: Predicted HRMS Data for (Oxiran-2-ylmethyl)bis(propan-2-yl)amine

Adduct IonMolecular FormulaCalculated Exact Mass
[M+H]⁺[C₁₀H₂₂NO]⁺172.1701
[M+Na]⁺[C₁₀H₂₁NNaO]⁺194.1521
[M+K]⁺[C₁₀H₂₁KNO]⁺210.1260

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, HPLC, UPLC)

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of synthesized (Oxiran-2-ylmethyl)bis(propan-2-yl)amine and for monitoring the progress of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like the target amine. The sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS is highly effective for identifying and quantifying the starting material, product, and any volatile impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for separating a wide range of compounds. astm.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water mixtures), is commonly used to analyze epoxide-containing molecules. nih.govresearchgate.net These methods are ideal for monitoring reactions involving less volatile starting materials or producing non-volatile products. researchgate.net By analyzing samples at different time points, one can track the consumption of reactants and the formation of products, thereby determining the reaction's completion. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

The choice of detector is crucial. A UV detector can be used if the molecules contain a chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is required.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Synthesized Compounds

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For (Oxiran-2-ylmethyl)bis(propan-2-yl)amine and its derivatives, key characteristic absorptions would include C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹), C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹), and vibrations of the epoxide ring. The asymmetric C-O-C stretch of the epoxide is a key indicator, typically appearing around 1250 cm⁻¹. Other epoxide ring vibrations (ring breathing, CH₂ wag) can be found in the 750-950 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The epoxide ring has a characteristic and often strong Raman band corresponding to the symmetric ring breathing vibration, which appears near 1250-1280 cm⁻¹. researchgate.netresearchgate.net The intensity of this peak is directly proportional to the concentration of epoxide groups, making Raman spectroscopy an excellent tool for monitoring the kinetics of epoxide-opening reactions in real-time. spectroscopyonline.comspectroscopyonline.comhoriba.com As the reaction proceeds and the epoxide ring is consumed, the intensity of this characteristic peak diminishes.

Table 3: Key Vibrational Frequencies for (Oxiran-2-ylmethyl)bis(propan-2-yl)amine

Functional GroupBond VibrationTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
AlkaneC-H stretch2850 - 30002850 - 3000
Tertiary AmineC-N stretch1000 - 12001000 - 1200
EpoxideAsymmetric C-O-C stretch~1250Weak or inactive
EpoxideSymmetric ring breathingWeak or inactive~1250 - 1280 (Strong)
EpoxideRing deformation750 - 950750 - 950

X-ray Crystallography for Solid-State Structure Elucidation of Novel Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While (Oxiran-2-ylmethyl)bis(propan-2-yl)amine itself is a liquid, solid derivatives can be synthesized, for example, through the ring-opening reaction of the epoxide with a suitable nucleophile to form a crystalline alcohol or other functionalized compound.

If a suitable single crystal of a derivative can be grown, X-ray diffraction analysis can provide a wealth of information, including:

Unambiguous molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Absolute stereochemistry of chiral centers.

Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This level of structural detail is unattainable by other analytical methods and is crucial for understanding structure-activity relationships, reaction mechanisms, and the stereochemical outcome of synthetic transformations. The process involves diffracting X-rays off the crystal's electron clouds and using the resulting diffraction pattern to compute a three-dimensional model of the atomic arrangement. researchgate.net

Q & A

Q. How can researchers synthesize (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, and what are common pitfalls in its preparation?

Methodological Answer: Synthesis typically involves nucleophilic substitution between epichlorohydrin (oxiran-2-ylmethyl chloride) and diisopropylamine. Key steps include:

  • Reaction Conditions: Use anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis. Triethylamine is often added to scavenge HCl .
  • Purification: Distillation under reduced pressure (e.g., 60–80°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Pitfalls: Moisture leads to byproducts like diols; incomplete removal of HCl salts reduces yield. Monitor via TLC (Rf ≈ 0.4 in hexane:EtOAc 4:1).

Q. What analytical methods are critical for confirming molecular weight and structural integrity?

Methodological Answer:

  • Mass Spectrometry (MS): ESI-MS or EI-MS in positive ion mode confirms molecular weight (expected [M+H]+ ~172.27 g/mol). Compare with theoretical values calculated via atomic composition .
  • NMR Spectroscopy:
    • ¹H NMR: Look for oxirane protons (δ 3.1–3.4 ppm, multiplet) and diisopropylamine CH groups (δ 2.8–3.0 ppm) .
    • 13C NMR: Oxirane carbons (δ 44–50 ppm); diisopropylamine quaternary carbons (δ 20–25 ppm) .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry; use SHELX suite for refinement .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid. Avoid water to prevent exothermic reactions .
  • Toxicity Data: Limited acute toxicity reported, but assume irritancy (skin/eyes) based on structural analogs. Store at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Compare polar aprotic solvents (DMF vs. THF). THF reduces side reactions but requires strict anhydrous conditions .
  • Catalyst Selection: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution rates .
  • Scale-Up Challenges:
    • Temperature Control: Use jacketed reactors to maintain 0–5°C during exothermic steps.
    • Yield Table:
SolventCatalystYield (%)Purity (%)
THFNone7295
DMFTBAB8598

Q. How can computational methods (e.g., DFT) predict reactivity of the epoxide ring in downstream reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09/B3LYP/6-31G(d) to model ring-opening energetics. Key parameters:
    • Epoxide Ring Strain: Compare bond angles (C-O-C ~60°) to ideal tetrahedral geometry .
    • Nucleophilic Attack: Map electrostatic potential surfaces to identify electrophilic centers .
  • Case Study: Amine nucleophiles (e.g., aniline) attack the less hindered oxirane carbon, confirmed by Fukui indices .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational exchange broadening .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange) to assign proton environments .
  • 2D NMR: HSQC and HMBC correlate ambiguous signals (e.g., oxirane CH₂ with adjacent N-CH groups) .

Q. What strategies validate the compound’s role in catalytic applications (e.g., asymmetric synthesis)?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA column (hexane:IPA 90:10) to confirm enantiopurity post-reaction .
  • Kinetic Studies: Monitor epoxide ring-opening rates with chiral amines via stopped-flow UV-Vis (λ = 260 nm) .
  • Mechanistic Probes: Isotopic labeling (¹⁸O in epoxide) traces oxygen transfer pathways in ring-opening .

Data Gaps and Research Opportunities

  • Thermodynamic Properties: Melting point, solubility, and logP values are unreported. Use DSC for melting behavior and shake-flask method for logP .
  • Biological Activity: Screen for antimicrobial or enzyme inhibition using microdilution assays (e.g., vs. S. aureus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.